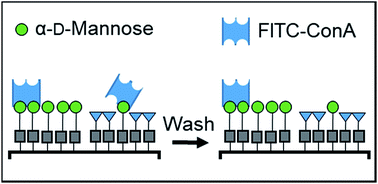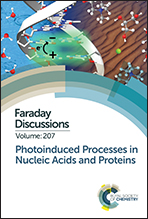Multivalent binding of concanavalin A on variable-density mannoside microarrays
Faraday Discussions Pub Date: 2019-04-18 DOI: 10.1039/C9FD00028C
Abstract
Interactions between cell surface glycans and glycan binding proteins (GBPs) have a central role in the immune response, pathogen–host recognition, cell–cell communication, and a myriad other biological processes. Because of the weak association between GBPs and glycans in solution, multivalent and cooperative interactions in the dense glycocalyx have an outsized role in directing binding affinity and selectivity. However, a major challenge in glycobiology is that few experimental approaches exist for examining and understanding quantitatively how glycan density affects avidity with GBPs, and there is a need for new tools that can fabricate glycan arrays with the ability to vary their density controllably and systematically in each feature. Here, we use thiol–ene reactions to fabricate glycan arrays using a recently developed photochemical printer that leverages a digital micromirror device and microfluidics to create multiplexed patterns of immobilized mannosides, where the density of mannosides in each feature was varied by dilution with an inert spacer allyl alcohol. The association between these immobilized glycans and FITC-labeled concanavalin A (ConA) – a tetrameric GBP that binds to mannosides multivalently – was measured by fluorescence microscopy. We observed that the fluorescence decreased nonlinearly with increasing spacer concentration in the features, and we present a model that relates the average mannoside–mannoside spacing to the abrupt drop-off in ConA binding. Applying these recent advances in microscale photolithography to the challenge of mimicking the architecture of the glycocalyx could lead to a rapid understanding of how information is trafficked on the cell surface.


Recommended Literature
- [1] Two-fold 2D + 2D → 2D interweaved rhombus (4,4) grid: synthesis, structure, and dye removal properties in darkness and in daylight†
- [2] A simple and effective fluorescent probe based on rhodamine B for determining Pd2+ ions in aqueous solution†
- [3] Zirconium complexes having a chiral phosphanylamide in the co-ordination sphere
- [4] A dual-colored ratiometric-fluorescent oligonucleotide probe for the detection of human telomerase RNA in cell extracts†
- [5] Correction: Crystal structure and metallization mechanism of the π-radical metal TED
- [6] Characterization of candidate reference materials for bone lead via interlaboratory study and double isotope dilution mass spectrometry
- [7] Controlling the surface nanostructure of ZnO and Al-doped ZnO thin films using electrostatic spraying for their application in 12% efficient perovskite solar cells†
- [8] The electronic structure of transition metal oxides for oxygen evolution reaction
- [9] Note on G. S. Cox's paper on cider-vinegar
- [10] A solution processable fluorene–fluorenone oligomer with aggregation induced emission enhancement†










